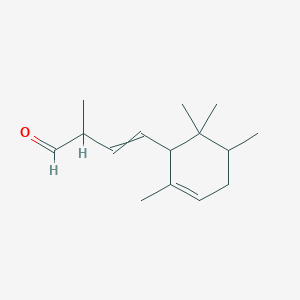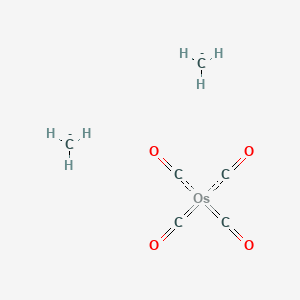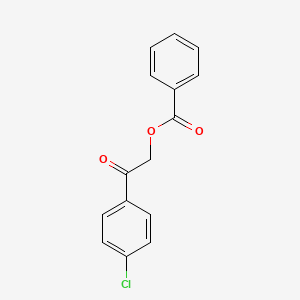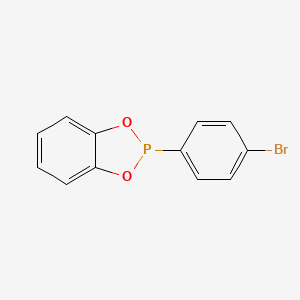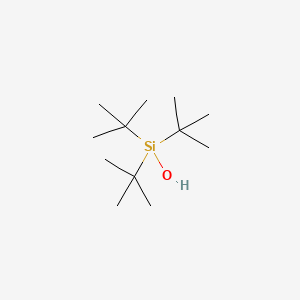
Silanol, tris(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H28OSi . It is a type of silanol, which are compounds containing a silicon atom bonded to a hydroxyl group. This particular silanol is characterized by the presence of three tert-butyl groups attached to the silicon atom, making it a bulky and sterically hindered molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .
Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .
Análisis De Reacciones Químicas
Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Siloxanes are the major products.
Reduction: The corresponding silanes are formed.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .
Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .
Mecanismo De Acción
The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .
Comparación Con Compuestos Similares
- Silanol, (1,1-dimethylethyl)dimethyl-
- Benzoic acid, tert-butyldimethylsilyl ester
- Tris(trimethylsilyl)silane
Comparison: Silanol, tris(1,1-dimethylethyl)- is unique due to its three tert-butyl groups, which provide significant steric hindrance. This makes it less reactive compared to other silanols like Silanol, (1,1-dimethylethyl)dimethyl-. The presence of bulky groups also enhances its thermal stability and resistance to oxidation, making it more suitable for high-temperature applications .
Propiedades
Número CAS |
56889-90-8 |
|---|---|
Fórmula molecular |
C12H28OSi |
Peso molecular |
216.43 g/mol |
Nombre IUPAC |
tritert-butyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
Clave InChI |
TYCVNFYGWNZRAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


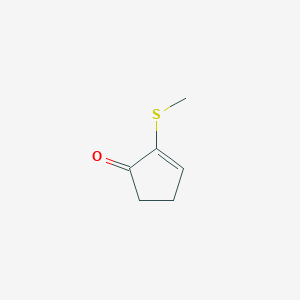
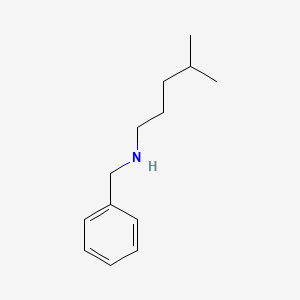
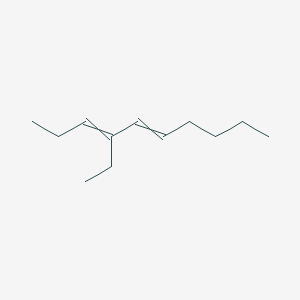
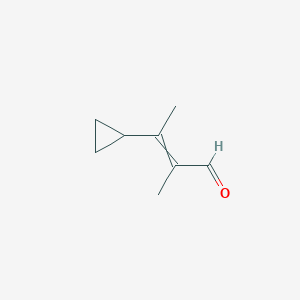



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
